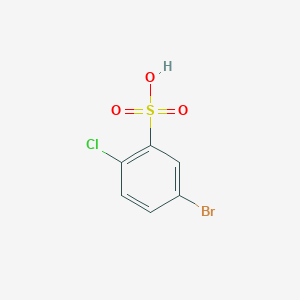

5-bromo-2-chloroBenzenesulfonic acid

CAS No.:

Cat. No.: VC4052966

Molecular Formula: C6H4BrClO3S

Molecular Weight: 271.52 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H4BrClO3S |

|---|---|

| Molecular Weight | 271.52 g/mol |

| IUPAC Name | 5-bromo-2-chlorobenzenesulfonic acid |

| Standard InChI | InChI=1S/C6H4BrClO3S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H,(H,9,10,11) |

| Standard InChI Key | ZPCKSRTZOTUVFC-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1Br)S(=O)(=O)O)Cl |

| Canonical SMILES | C1=CC(=C(C=C1Br)S(=O)(=O)O)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

5-Bromo-2-chlorobenzoic acid (C₇H₄BrClO₂) features a benzene ring substituted with bromine at position 5, chlorine at position 2, and a carboxylic acid group at position 1. The molecular weight is 235.46 g/mol, with the InChI key FGERXQWKKIVFQG-UHFFFAOYSA-N confirming its stereochemical uniqueness .

Physical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 154–156°C (literature) | |

| Boiling Point | 297.5–351.5°C (experimental) | |

| Density | 1.7312 g/cm³ | |

| Water Solubility | 2.63 g/L @ 20°C | |

| pKa | 2.49 ± 0.25 (predicted) |

The compound exists as an off-white crystalline powder, stable under dry, room-temperature storage . Its solubility extends to ethanol and organic solvents, facilitating its use in heterogeneous reaction systems .

Synthetic Methodologies

Bromination of 2-Chlorobenzonitrile

A widely adopted route involves brominating 2-chlorobenzonitrile using N-bromosuccinimide (NBS) in concentrated sulfuric acid. Key steps include:

-

Bromination: At 30°C, 2-chlorobenzonitrile reacts with NBS (1:1 molar ratio) in H₂SO₄, yielding 5-bromo-2-chlorobenzonitrile with >99% selectivity .

-

Hydrolysis: The nitrile intermediate undergoes alkaline hydrolysis (NaOH, 90°C, 4 h) to form 5-bromo-2-chlorobenzoate, followed by acidification with HCl to precipitate the final product .

This method achieves an 85.9% yield and 99.9% HPLC purity, avoiding hazardous intermediates like trichlorotoluene .

Alternative Routes

-

Direct Bromination of 2-Chlorobenzoic Acid: Using sodium sulfide and NBS in H₂SO₄ at 30°C, this one-pot synthesis yields 85% product but generates sulfur byproducts requiring purification .

-

Electrocatalytic Dehalogenation: Ag/Cu electrodes facilitate sequential C-Br and C-Cl bond cleavage in BCBA, producing benzoic acid via hydrogen addition .

Reactivity and Functionalization

Electrophilic Aromatic Substitution

The electron-withdrawing carboxylic acid group directs electrophiles to the meta position, but bromine and chlorine substituents limit further halogenation. Decarboxylation occurs at >300°C, forming 5-bromo-2-chlorobenzene derivatives .

Catalytic Dehalogenation

BCBA serves as a model substrate for studying C-X bond cleavage. Kinetic studies show C-Br bonds (bond dissociation energy ≈ 65 kcal/mol) react 4× faster than C-Cl bonds (≈81 kcal/mol) under electrocatalytic conditions .

Industrial and Pharmaceutical Applications

Drug Intermediate Synthesis

-

SGLT-2 Inhibitors: BCBA is a key precursor to dapagliflozin (anti-diabetic) and empagliflozin (cardioprotective agent). Patent CN113321577A details its use in glycoside coupling reactions to enhance pharmacokinetic profiles .

-

Deuterated Analogues: BCBA undergoes isotopic exchange to produce 2-chloro-5-deuteriobenzoic acid, a tracer in metabolic studies .

Materials Science

-

Polymer Additives: Incorporated into epoxy resins, BCBA improves flame retardancy by releasing HBr and HCl during thermal decomposition .

-

Coordination Complexes: The carboxylate group binds transition metals (e.g., Cu²⁺), forming catalysts for Ullmann coupling reactions .

| Parameter | Data | Source |

|---|---|---|

| Acute Oral Toxicity (LD₅₀) | >2,000 mg/kg (rat) | |

| Skin Irritation | Non-irritating (OECD 404) | |

| Biodegradability | 28% in 28 days (OECD 301B) |

Waste Management

Brominated byproducts from BCBA synthesis require neutralization with NaHCO₃ before disposal. Incineration with alkali scrubbers prevents HBr/HCl emissions .

Recent Innovations and Patents

Process Optimization

-

Continuous Flow Synthesis: Patent CN113321577A describes a tubular reactor system that reduces reaction time from 24 h to 6 h while maintaining 99% yield .

-

Solvent Recycling: Methanol/water mixtures from crystallization steps are distilled and reused, cutting solvent costs by 40% .

Analytical Advances

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume